molecular formula C23H38N8O5 B1330205 Val-Leu-Arg-p-nitroanilide CAS No. 64816-14-4

Val-Leu-Arg-p-nitroanilide

Cat. No. B1330205
CAS RN: 64816-14-4
M. Wt: 506.6 g/mol
InChI Key: ZNKZJCICBFSACN-GBESFXJTSA-N
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Description

Val-Leu-Arg-p-nitroanilide is a chromogenic substrate used for a convenient, sensitive, and selective assay of glandular kallikrein activity, e.g. of human and rat urinary kallikreins .


Molecular Structure Analysis

The molecular structure of Val-Leu-Arg-p-nitroanilide is represented by the empirical formula C23H38N8O5 . The molecular weight is 506.60 .


Chemical Reactions Analysis

Val-Leu-Arg-p-nitroanilide is used as a substrate in various assays. For example, it has been used to determine the amidolytic activity of the fibrinolytic enzyme from Bacillus subtilis DC33 . It has also been used in the Limulus amebocyte lysate (LAL) assay, where endotoxin activates a cascade reaction of zymogens contained in the LAL to generate p-nitroaniline (pNA), which is then electrochemically detected .

Scientific Research Applications

1. Chromogenic Substrate Synthesis

Val-Leu-Arg-p-nitroanilide, along with other similar compounds, has been synthesized for use as a chromogenic substrate in enzyme assays. These substrates are crucial for the assay of enzymes like tissue plasminogen activator and plasmin, and are useful in inhibitor assays for these enzymes. The synthesis methods are designed to be achievable in a standard laboratory setting with minimal expertise in peptide chemistry, offering flexibility for the synthesis of substrates with varying amino acids (Sharma & Castellino, 1990).

2. Facile Preparation Method

The preparation of p-nitroanilides of amino acids and peptides, including Val-Leu-Arg-p-nitroanilide, has been explored through solid-phase methods. This method overcomes challenges related to the low nucleophilicity of the amino group of p-nitroaniline, simplifying the preparation process. Such advances are significant for the efficient production of these substrates for enzyme activity determination (Hojo et al., 2000).

3. Enzyme Kinetics Studies

Val-Leu-Arg-p-nitroanilide serves as a critical component in studying enzyme kinetics. It's used in investigating the hydrolysis process catalyzed by enzymes like plasmin and trypsin. This research is fundamental for understanding the enzymatic mechanisms and for developing assays that measure enzyme activity, a crucial aspect in biochemistry and medical diagnostics (Christensen & Ipsen, 1979).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N8O5/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27)/t17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKZJCICBFSACN-GBESFXJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215108
Record name Val-Leu-Arg-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Val-Leu-Arg-p-nitroanilide

CAS RN

64816-14-4
Record name Val-Leu-Arg-p-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064816144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Val-Leu-Arg-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
F FIEDLER, R GEIGER, C HIRSCHAUER, G LEYSATH - 1978 - degruyter.com
… 38-fold more sensitive than that with D-Val-Leu-Arg-p-nitroanilide. A number of other arginine p-nitroanilides are hydrolyzed by this enzyme at still lower rates. The assay of human …
Number of citations: 53 www.degruyter.com
L Guenet, F Gueble-Val, M Blayau, A Le Treut… - … et Biophysica Acta (BBA …, 1986 - Elsevier
… Throughout the purification procedure, endopeptidase activity was determined as the activity on casein (caseinolytic activity) or on HD-ValLeu-Arg-p-nitroanilide, a synthetic compound …
Number of citations: 2 www.sciencedirect.com
QD Dang, E Di Cera - Blood, The Journal of the American …, 1997 - ashpublications.org
… S2266 (H-D-Val-Leu-Arg-p-nitroanilide) is slightly less specific than S2366, but has the desirable advantage of a comparable specificity for APC and thrombin, which currently makes it …
Number of citations: 18 ashpublications.org
CA Powers, PG Baer, A Nasjletti - Biochemical and Biophysical Research …, 1984 - Elsevier
… Anterior pituitary homogenates were assayed for their ability to cleave a chromogenic peptide substrate for glandular kallikrein (HDval-leu-arg-p-nitroanilide) at pH 8.0. …
Number of citations: 7 www.sciencedirect.com
CM Teng, MF Hsu, JP Wang - Journal of pharmacy and …, 1992 - Wiley Online Library
… All trimucases hydrolysed chromogenic peptides N-benzoyl-Pro-Phe-Arg p-nitroanilide, N-benzoyl-Phe-Val-Arg p-nitroanilide and DL-Val-Leu-Arg p-nitroanilide; the order of this …
Number of citations: 5 onlinelibrary.wiley.com
FS Markland, E Shaw, C Kettner… - Thrombosis and …, 1981 - thieme-connect.com
… -Val-Arg-p-nitroanilide) but also with the plasma kallikrein substrate S-2302 (HDPro-Phe-Arg-p-nitroanilide) and the glandular kallikrein substrate S-2266 (HD-Val-Leu-Arg-p-nitroanilide…
Number of citations: 0 www.thieme-connect.com
MRV Diniz, EB Oliveira - Toxicon, 1992 - Elsevier
An acidic kininogenin from Lachesis muta snake venom was purified to apparent homogeneity by a combination of gel filtration, isoelectric focusing and preparative gel electrophoresis. …
Number of citations: 46 www.sciencedirect.com
WH Arnold, TB Ørstavik, M Holck - The Histochemical Journal, 1983 - Springer
… as D-Val-Leu-Arg-p- nitroanflide; consequently, it seems reasonable to assume that Val-Leu-Arg-4-MNA might be cleaved by the same enzymes as Val-Leu-Arg-p-nitroanilide and thus …
Number of citations: 11 link.springer.com
M Roche, TN Pattabiraman - Journal of Biosciences, 1990 - Springer
… hydrolytic activities on several synthetic substrates for proteases, the most effective being HD-Ile-Pro-Arg-p-nitroanilide, HD-ProPhe-Arg-p-nitroanilide and HD-Val-Leu-Arg-p-nitroanilide…
Number of citations: 2 link.springer.com
F Mulholland, GS Bailey, A Ashford - Kinins IV: Part A Proceedings of the …, 1986 - Springer
… On the basis of the hydrolysis of D-Val-Leu-Arg-p-nitroanilide, the kallikreinlike enzyme associated with the plasma membranes was found not to be stimulated by prior incubation with …
Number of citations: 3 link.springer.com

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